molecular formula C₁₂¹³C₃H₁₄O₇ B1154519 (-)-Epigallocatechin-13C3

(-)-Epigallocatechin-13C3

Cat. No.: B1154519
M. Wt: 309.25
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Epigallocatechin-13C3 is a 13C-labeled stable isotope form of (-)-Epigallocatechin Gallate (EGCG), the principal and most biologically active polyphenol found in green tea . This compound is an essential research tool for tracing the metabolic fate and pharmacokinetics of EGCG in biological systems, enabling precise quantification and mechanistic studies that are not feasible with the unlabeled molecule. EGCG has demonstrated a wide spectrum of bioactivities in preclinical research, largely attributed to its potent antioxidant and anti-inflammatory properties . Its mechanism of action involves the modulation of key cellular signaling pathways that are frequently dysregulated in diseases. Notably, EGCG has been shown to impact the PI3K/AKT/mTOR pathway to regulate processes like autophagy and cell survival . It also influences other critical pathways, including JAK/STAT , MAPK , and NF-κB , which are involved in inflammation, cell proliferation, and apoptosis . Research indicates that EGCG can inhibit the activation of epidermal growth factor receptor (EGFR), which may contribute to its observed anti-proliferative effects in various models . Consequently, EGCG is a molecule of significant interest in several research fields. In cancer research , it is investigated for its potential to induce cell cycle arrest and apoptosis, and to inhibit tumor angiogenesis and metastasis . In neurodegenerative disease research , EGCG is studied for its neuroprotective effects, which include safeguarding neurons from damage and modulating pathways associated with pathologies like Alzheimer's and Parkinson's disease . Furthermore, its benefits in metabolic and cardiovascular health are also areas of active exploration . The use of (-)-Epigallocatechin-13C3 allows researchers to accurately track how EGCG is absorbed, distributed, metabolized, and excreted, thereby facilitating a deeper understanding of its in vivo mechanisms and therapeutic potential.

Properties

Molecular Formula

C₁₂¹³C₃H₁₄O₇

Molecular Weight

309.25

Synonyms

(2R,3R)-3,4-Dihydro-2-(3,4,5-trihydroxyphenyl)-2H-1-benzopyran-3,5,7-triol-13C3;  Epigallocatechol-13C3;  l-Gallocatecholl-13C3;  (-)-3,3’,4’,5,5’,7-Flavanhexol-13C3;  (-)-Epigallocatechol-13C3;  (-)-epi-Gallocatechin-13C3;  (2R,3R)-2-(3,4,5-Trihydroxyphen

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of Epigallocatechin 13c3

Strategies for de novo Chemical Synthesis of Isotopic Epigallocatechin Gallate Structures

The de novo synthesis of isotopically labeled epigallocatechin gallate (EGCG) structures, including (-)-Epigallocatechin-13C3, necessitates a highly controlled and stereoselective approach to construct the characteristic benzopyran core with the correct enantiomeric configuration.

Key Reaction StepDescriptionReference
Sharpless Asymmetric DihydroxylationIntroduction of chirality to a precursor molecule. nih.govacs.org
Stereospecific CyclizationFormation of the dihydropyran ring with cis-disubstitution. nih.govacs.orgacs.org

Synthesis of Isotopic Precursors: E.g., [1,3,5-13C3]Gallic Acid

The synthesis of the final isotopically labeled epigallocatechin derivative relies on the availability of labeled precursors. A significant precursor is [1,3,5-13C3]gallic acid, which can be incorporated into the epigallocatechin structure. An efficient, high-yield synthesis of [1,3,5-13C3]gallic acid has been developed starting from non-aromatic, commercially available 13C-labeled building blocks. rsc.orgrsc.org

The synthesis begins with the preparation of [3,5-13C2]4H-Pyran-4-one from the reaction of triethyl orthoformate and [1,3-13C2]acetone. rsc.orgrsc.org The third 13C atom is introduced by reacting the pyranone with diethyl [2-13C]malonate. rsc.orgrsc.org This results in the formation of ethyl 4-hydroxy-[1,3,5-13C3]benzoate. Subsequent bromination at the 3- and 5-positions, followed by hydrolysis of the ester and substitution of the bromine atoms with hydroxyl groups under basic conditions, yields the desired [1,3,5-13C3]gallic acid in a single step. rsc.orgrsc.org This methodology also allows for the regioselective placement of 13C atoms within the benzene (B151609) ring, as demonstrated by the synthesis of different isotopomers of 4H-pyran-4-one. rsc.orgrsc.org

PrecursorStarting MaterialsKey StepsFinal ProductReference
[3,5-13C2]4H-Pyran-4-oneTriethyl orthoformate, [1,3-13C2]acetoneReaction to form the pyranone ring.[3,5-13C2]4H-Pyran-4-one rsc.orgrsc.org
Ethyl 4-hydroxy-[1,3,5-13C3]benzoate[3,5-13C2]4H-Pyran-4-one, Diethyl [2-13C]malonateIntroduction of the third 13C atom and ring formation.Ethyl 4-hydroxy-[1,3,5-13C3]benzoate rsc.orgrsc.org
[1,3,5-13C3]Gallic acidEthyl 4-hydroxy-[1,3,5-13C3]benzoateBromination, hydrolysis, and substitution.[1,3,5-13C3]Gallic acid rsc.orgrsc.org

Isotope Labeling Techniques for Epigallocatechin Derivatization

Isotope labeling of epigallocatechin can be achieved through derivatization, where a molecule containing a stable isotope is chemically attached to the epigallocatechin structure. This approach is particularly useful when the de novo synthesis of the entire labeled molecule is not feasible or when specific functional groups are targeted for labeling. Derivatization with an isotopically labeled reagent can introduce a tag that facilitates detection and quantification by mass spectrometry.

A common strategy involves the use of derivatizing agents that react with specific functional groups on the epigallocatechin molecule, such as the hydroxyl groups. For instance, a reagent containing a heavy isotope like deuterium (B1214612) (2H) or carbon-13 (13C) can be used to label the molecule. This technique, known as isotope-labeling derivatization, allows for the creation of an internal standard for quantitative analysis using isotope dilution mass spectrometry. While specific examples for the derivatization of epigallocatechin with isotopic labels are not extensively detailed in the provided search results, the general principles of this technique are broadly applicable.

Purification Techniques for Isotopic Purity Enhancement

The purification of isotopically labeled compounds like (-)-Epigallocatechin-13C3 is critical to ensure high isotopic and chemical purity for accurate experimental results. Chromatographic techniques are central to achieving this. One effective method for the purification of epigallocatechin gallate is mixed-mode adsorption chromatography. nih.gov

A one-step purification of (-)-epigallocatechin (B1671488) gallate from a crude extract has been demonstrated using a Superose 12 HR 10/30 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture. nih.gov This method achieved a purity of 99% with recoveries in the range of 60-65%. nih.gov The principles of this chromatographic separation can be applied to the purification of isotopically labeled epigallocatechin, where the goal is to separate the desired labeled compound from any unlabeled or partially labeled species, as well as from other reaction byproducts. The efficiency of the separation is dependent on the choice of the stationary phase, mobile phase composition, and other chromatographic parameters.

Purification TechniqueStationary PhaseMobile PhaseAchieved PurityRecoveryReference
Mixed-mode adsorption chromatographySuperose 12 HR 10/30Acetonitrile/water (78/22, v/v)99%60-65% nih.gov

Advanced Analytical Methodologies for Tracing and Quantification of Epigallocatechin 13c3 and Its Metabolites

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) stands as a cornerstone for the analysis of (-)-Epigallocatechin-13C3, offering high sensitivity and selectivity. Its coupling with chromatographic systems allows for the resolution and identification of the labeled compound and its biotransformation products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of (-)-Epigallocatechin-13C3 and its metabolites in biological samples. frontiersin.org This method allows for the effective separation of the analyte from complex matrices, followed by its specific detection and quantification based on its mass-to-charge ratio (m/z) and fragmentation patterns. In pharmacokinetic studies, LC-MS/MS is employed to track the absorption, distribution, metabolism, and excretion of the labeled compound. nih.gov

The use of (-)-Epigallocatechin-13C3 as an internal standard in LC-MS/MS analyses of its unlabeled counterpart, EGCG, is a common application. The labeled compound exhibits nearly identical chemical and physical properties to the native compound, ensuring similar behavior during sample preparation and chromatographic separation. However, its distinct mass allows for its separate detection by the mass spectrometer, enabling accurate correction for any sample loss during processing. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of (-)-Epigallocatechin-13C3

ParameterValue
Chromatography System Agilent 1200 Series HPLC
Mass Spectrometer AB Sciex 5500 QTRAP
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition (Precursor > Product) m/z 460 > m/z 172 (for (-)-Epigallocatechin-13C3)
MRM Transition (Precursor > Product) m/z 457 > m/z 169 (for unlabeled EGCG)

This table presents typical parameters and does not represent a specific study on (-)-Epigallocatechin-13C3 due to the lack of publicly available research. The MRM transition for the labeled compound is hypothetical based on the M+3 mass shift.

For the identification of novel metabolites of (-)-Epigallocatechin-13C3, Ultra-Performance Liquid Chromatography coupled to Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Qtof-MS) is an invaluable tool. nih.govnih.gov This high-resolution mass spectrometry technique provides accurate mass measurements, which aid in the determination of the elemental composition of unknown metabolites. The UPLC system offers enhanced chromatographic resolution and speed compared to conventional HPLC. nih.gov

In a typical workflow, biological samples containing (-)-Epigallocatechin-13C3 and its metabolites are separated by UPLC and then analyzed by the Qtof-MS. The high mass accuracy of the TOF analyzer allows for the confident identification of metabolites by comparing the measured mass with theoretical masses of potential biotransformation products (e.g., glucuronides, sulfates, and methylated derivatives). A study on a related labeled compound, pro-EGCG-1–13C8, demonstrated the utility of UPLC-Qtof-MS in separating the labeled internal standard from the analyte and matrix interferences, showcasing the power of this technique for labeled compound analysis. researchgate.net

Real-time mass spectrometry techniques can be employed to monitor the biotransformation of (-)-Epigallocatechin-13C3 as it occurs. This approach provides kinetic information about the formation of reaction products without the need for chromatographic separation. By directly introducing the reaction mixture into the mass spectrometer, researchers can observe the appearance of metabolites in real time.

The key advantage of using (-)-Epigallocatechin-13C3 in mass spectrometry is the predictable mass shift of +3 atomic mass units (amu) compared to its unlabeled analog. reddit.com This "M+3" peak is a result of the incorporation of three Carbon-13 isotopes in place of the more abundant Carbon-12. This distinct mass difference allows for the unambiguous discrimination between the administered labeled compound and any endogenous or dietary EGCG.

When analyzing metabolites, this M+3 shift is maintained in the core structure of the molecule. For instance, if a glucuronide metabolite of EGCG has a molecular weight of X, the corresponding metabolite derived from (-)-Epigallocatechin-13C3 will have a molecular weight of X+3. This principle is fundamental for tracing the metabolic fate of the labeled compound and for accurate quantification using isotopic dilution methods.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation of (-)-Epigallocatechin-13C3 and its metabolites from complex biological matrices prior to detection.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of catechins, including EGCG and its labeled analogs. researchgate.net Reversed-phase HPLC with a C18 column is the most common approach, where a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol with a small amount of acid (e.g., formic acid or acetic acid), is used to elute the compounds. researchgate.net

The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. (-)-Epigallocatechin-13C3, having virtually identical polarity and chemical properties to unlabeled EGCG, will co-elute under the same HPLC conditions. When coupled with a mass spectrometer, the detector can easily distinguish between the two co-eluting compounds based on their different mass-to-charge ratios.

Table 2: Representative HPLC Conditions for Catechin (B1668976) Separation

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Water (0.1% formic acid) and Acetonitrile (0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm (for general catechin profile) followed by Mass Spectrometry

This table outlines typical HPLC conditions for catechin analysis. The separation of (-)-Epigallocatechin-13C3 would be identical to that of EGCG under these conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment of (-)-Epigallocatechin-13C3

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and purity assessment of (-)-Epigallocatechin-13C3. This powerful analytical technique provides detailed information about the carbon-hydrogen framework of the molecule, and the strategic incorporation of three carbon-13 (¹³C) isotopes serves as a unique probe for structural confirmation and quantification.

Structural Elucidation: The structural integrity of (-)-Epigallocatechin-13C3 is confirmed using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹³C NMR: Carbon-13 NMR is particularly crucial for (-)-Epigallocatechin-13C3. While a standard ¹³C NMR spectrum reveals all carbon atoms in the structure, the three ¹³C-labeled positions will exhibit significantly enhanced signals. This isotopic enrichment unambiguously confirms the location of the labels within the molecular structure, which is vital for its intended use in tracer studies.

2D NMR Techniques: Two-dimensional NMR experiments, such as Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms. nih.gov

TOCSY experiments can identify distinct spin systems, helping to assign protons within the same ring structure. researchgate.net

HSQC correlates directly bonded carbon and proton atoms, allowing for definitive assignment of the protonated carbons. The enhanced signals from the ¹³C-labeled carbons in the HSQC spectrum of (-)-Epigallocatechin-13C3 would provide clear anchor points for structural assignment.

HMBC reveals correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the entire molecular structure, including the connections between the different rings and the gallate group.

Purity Assessment: Quantitative NMR (qNMR) offers a versatile and absolute method for determining the purity of (-)-Epigallocatechin-13C3 without the need for an identical reference standard. nih.gov

Principle: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific, well-resolved signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be calculated.

Method: For (-)-Epigallocatechin-13C3, a ¹H qNMR experiment is typically performed. A specific proton signal that is unique to the molecule and does not overlap with signals from potential impurities or the internal standard is selected for quantification. rsc.org The purity is then determined by the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value

N = Number of protons for the integrated signal

M = Molar mass

m = Mass

P = Purity of the standard

The presence of the ¹³C labels does not interfere with ¹H qNMR purity assessment but provides an orthogonal method for purity confirmation via ¹³C NMR if required. The high accuracy and precision of qNMR make it a primary method for qualifying chemical standards. nih.gov

Development and Validation of Analytical Methods for Biological Matrices

To trace and quantify (-)-Epigallocatechin-13C3 and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates, robust and sensitive analytical methods are required. The development and validation of these methods, typically using liquid chromatography coupled with mass spectrometry (LC-MS), are critical for obtaining reliable data in metabolic and pharmacokinetic studies. The validation process ensures the method is specific, accurate, precise, and suitable for its intended purpose, often following guidelines from the International Council for Harmonisation (ICH). nih.govnih.gov

Method Development: The primary analytical technique for (-)-Epigallocatechin-13C3 in biological samples is LC-MS/MS. This choice is driven by the method's high sensitivity and selectivity, which allows it to distinguish the ¹³C-labeled compound from its endogenous, unlabeled counterpart.

Sample Preparation: Biological samples require extensive preparation to remove interfering substances like proteins and salts. This often involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: Ultra-High Performance Liquid Chromatography (UHPLC) is frequently used for rapid and efficient separation of the analyte from other matrix components. researchgate.net A C18 column is commonly employed with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. researchgate.net

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are selected for (-)-Epigallocatechin-13C3 and an appropriate internal standard. The mass difference created by the three ¹³C atoms allows the instrument to specifically detect the labeled compound even in the presence of endogenous (-)-Epigallocatechin (B1671488).

Method Validation: Once developed, the method undergoes rigorous validation to assess its performance characteristics. plos.orgplos.org

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net This is confirmed by analyzing blank matrix samples and ensuring no interfering peaks are present at the retention time of the analyte.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov Calibration curves are generated by spiking blank matrix with known concentrations of (-)-Epigallocatechin-13C3. A linear relationship is established by plotting the peak area response against concentration, with a correlation coefficient (R²) greater than 0.99 being desirable. nih.govplos.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. plos.orgplos.org These are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates. Accuracy is reported as percent recovery, and precision is expressed as the relative standard deviation (%RSD), which should typically be less than 15%. nih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. sciforum.net

Robustness and Stability: Robustness is the measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov Stability experiments are conducted to evaluate the integrity of the analyte in the biological matrix under different storage and handling conditions. sciforum.net

The tables below present typical validation data for an analytical method designed to quantify a catechin in a biological matrix.

Table 1: Linearity and Range
AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (R²)
(-)-Epigallocatechin-13C35 - 1000y = 0.005x + 0.012> 0.999
Table 2: Accuracy and Precision Data
Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Accuracy (% Recovery)Precision (% RSD)
15 (Low QC)14.898.7%4.5%
150 (Medium QC)153.2102.1%3.1%
800 (High QC)810.4101.3%2.8%
Table 3: Detection and Quantification Limits
AnalyteLOD (ng/mL)LOQ (ng/mL)
(-)-Epigallocatechin-13C31.55.0

In Vitro Biotransformation and Mechanistic Pathways of Epigallocatechin Using Labeled Analogues

Enzymatic Biotransformation Pathways

Upon absorption, epigallocatechin is subjected to Phase II metabolism in enterocytes and hepatocytes. researchgate.net This process involves several key enzymatic reactions that modify its structure, affecting its bioavailability and biological activity. The primary hydroxyl groups on the catechin (B1668976) structure are targets for these modifications. google.com

Methylation by Catechol-O-methyltransferase (COMT)

Methylation is a significant pathway in the metabolism of catechins. The enzyme Catechol-O-methyltransferase (COMT) is responsible for catalyzing the transfer of a methyl group to the hydroxyl groups of the catechol structure within epigallocatechin. researchgate.net In vitro studies using liver preparations have shown that COMT can produce methylated metabolites. researchgate.net This enzymatic action is a competitive pathway that can influence the extent of other conjugations. nih.gov

Glucuronidation by UDP-Glucuronosyltransferases (UGT)

Glucuronidation involves the conjugation of glucuronic acid to the epigallocatechin molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the compound, facilitating its excretion. In humans, specific UGT isozymes, such as UGT1A1, UGT1A8, and UGT1A9, have been identified as being involved in the glucuronidation of related catechin structures. researchgate.netnih.gov

Sulfation by Sulfotransferase (SULT) Enzymes

Table 1: Key Enzymatic Pathways in Epigallocatechin Metabolism

Metabolic Pathway Enzyme Family Key Isozymes Action
Methylation Catechol-O-methyltransferase (COMT) COMT Adds a methyl group to hydroxyls
Glucuronidation UDP-Glucuronosyltransferases (UGT) UGT1A1, UGT1A8, UGT1A9 Adds glucuronic acid to hydroxyls
Sulfation Sulfotransferases (SULT) SULT1A1 (Liver), SULT1A3 (Intestine) Adds a sulfonate group to hydroxyls

Gut Microbiota-Mediated Biotransformation

A significant portion of ingested catechins reaches the large intestine, where they are extensively metabolized by the resident gut microbiota. plos.orgnih.gov This microbial biotransformation produces a variety of smaller phenolic compounds that can be absorbed systemically. nih.govresearchgate.net

Role of Specific Bacterial Strains (e.g., Akkermansia muciniphila) in Epigallocatechin Co-metabolism

Specific bacterial species play a defined role in the breakdown of catechins. Akkermansia muciniphila, a bacterium known for its residence in the gut mucus layer, is involved in the co-metabolism of catechins. plos.orgnih.gov In vitro studies show that A. muciniphila can metabolize EGCG to produce epigallocatechin (EGC) and gallic acid through ester hydrolysis. researchgate.netnih.gov This co-metabolism requires the presence of other substrates like mucin or glucose, as the bacterium does not metabolize the catechin alone. nih.govresearchgate.net

Other isoflavone-metabolizing bacteria also contribute to the biotransformation of epigallocatechin. jst.go.jp Studies have identified several key reactions catalyzed by these bacteria:

Adlercreutzia equolifaciens has been shown to perform 4'-dehydroxylation of epigallocatechin. jst.go.jp

Asaccharobacter celatus can produce both 4'-dehydroxylated EGC and a ring-fission product. jst.go.jp

Slackia equolifaciens primarily catalyzes the C-ring cleavage to form 1-(3,4,5-trihydroxyphenyl)-3-(2,4,6-trihydroxyphenyl)propan-2-ol. jst.go.jp

These microbial actions highlight the reciprocal interaction between dietary catechins and the gut microbiota, which collectively contributes to the metabolic fate of these compounds. acs.org

Table 2: Gut Microbiota-Mediated Biotransformation of Epigallocatechin

Bacterial Strain Key Metabolic Action Metabolite(s) Formed
Akkermansia muciniphila Ester hydrolysis (of EGCG) Epigallocatechin, Gallic Acid
Adlercreutzia equolifaciens 4'-Dehydroxylation 4'-dehydroxylated EGC
Asaccharobacter celatus 4'-Dehydroxylation & Ring Fission 4'-dehydroxylated EGC, Ring-fission products
Slackia equolifaciens C-Ring Fission 1-(3,4,5-trihydroxyphenyl)-3-(2,4,6-trihydroxyphenyl)propan-2-ol

Table of Mentioned Compounds

Compound Name
(-)-Epigallocatechin-13C3
4',4''-dimethyl-EGCG
4''-methyl-EGCG
Epigallocatechin (EGC)
Epigallocatechin-3-gallate (EGCG)
Gallic acid
Glucuronic acid

Identification of Microbial Metabolites

While specific studies utilizing (-)-Epigallocatechin-13C3 are not extensively detailed in the provided search results, the metabolic fate of the closely related and widely studied (-)-epigallocatechin-3-gallate (EGCG) by gut microbiota provides a strong inferential basis for the biotransformation of epigallocatechin. The low bioavailability of tea polyphenols suggests that a significant portion remains in the gut, where they are metabolized by intestinal bacteria. researchgate.net

In vitro co-metabolism studies of EGCG with the mucin-degrading bacterium Akkermansia muciniphila have shown that this bacterium can metabolize EGCG in the presence of mucin or glucose. nih.govnih.govplos.org The primary metabolic reactions involve ester hydrolysis, leading to the formation of gallic acid and epigallocatechin (EGC). nih.govplos.org Further biotransformation can lead to the formation of (-)-epicatechin (B1671481) through isomerization and subsequent conversion to hydroxyhydroquinone. nih.govnih.gov The use of a 13C-labeled epigallocatechin analogue would be invaluable in unequivocally tracing the carbon backbone of the parent molecule through these complex microbial metabolic pathways, allowing for precise quantification and structural elucidation of the resulting metabolites.

Studies with various isoflavone-metabolizing bacteria have also demonstrated the degradation of epigallocatechin (EGC) and its isomer (-)-gallocatechin (B1674406) (GC). researchgate.net These biotransformations include reactions like 4'-dehydroxylation and C-ring cleavage, leading to a variety of smaller phenolic compounds. researchgate.net For instance, Adlercreutzia equolifaciens has been shown to catalyze the 4'-dehydroxylation of EGC. researchgate.net The application of (-)-Epigallocatechin-13C3 in such experimental setups would enable researchers to definitively track the fate of the carbon atoms from the original molecule, confirming the proposed metabolic pathways and potentially uncovering novel metabolites.

Oxidative Reactions and Product Formation in vitro

(-)-Epigallocatechin (B1671488) and its derivatives can undergo oxidative reactions in vitro, which can lead to the formation of various products and influence their biological activities. While often considered an antioxidant, under certain in vitro conditions, particularly in cell culture media, EGCG can exhibit pro-oxidant effects through auto-oxidation. nih.govoup.com This process generates reactive oxygen species (ROS), including superoxide (B77818) anion radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov The formation of these ROS can induce cellular damage and apoptosis, an effect that can be mitigated by the presence of enzymes like superoxide dismutase (SOD) and catalase. oup.com

The auto-oxidation of EGCG can lead to the formation of an o-quinone and EGCG radicals. nih.gov The use of (-)-Epigallocatechin-13C3 in such studies would allow for the precise tracking of the carbon skeleton during these oxidative transformations, aiding in the identification of the resulting quinone structures and any subsequent degradation products. In the presence of transition metal ions like copper (Cu²⁺), EGCG can accelerate oxidation by converting Cu²⁺ to Cu⁺. nih.gov This pro-oxidant activity is linked to the unique hydrophilic and lipophilic balance of the molecule. nih.gov

It's important to note that the pro-oxidant effects are often observed at higher concentrations in vitro. mdpi.com At lower concentrations, EGCG can act as an antioxidant, scavenging free radicals. nih.govsemanticscholar.org For instance, EGCG has been shown to protect against both peroxyl and hydroxyl radical-induced DNA damage. nih.gov The rate constant for the reaction of EGCG with hydroxyl radicals has been determined to be 4.22 ± 0.07 x 10¹⁰ M⁻¹s⁻¹. nih.gov

Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

The biological effects of (-)-Epigallocatechin are often attributed to its ability to interact with and modulate the function of various biological macromolecules, including enzymes and other proteins. The use of labeled analogues like (-)-Epigallocatechin-13C3 can be highly beneficial in quantifying these interactions and elucidating the binding mechanisms.

Inhibition and Modulation of Enzyme Activity (e.g., α-Amylase, GDH1/2, Cytochrome P450 Enzymes)

α-Amylase: Epigallocatechin and its gallated form, EGCG, have been shown to inhibit α-amylase, a key enzyme in carbohydrate digestion. nih.govrsc.orgtandfonline.comoup.comnih.gov This inhibition is considered a potential mechanism for modulating postprandial blood glucose levels. nih.govrsc.org Kinetic studies have demonstrated that EGCG inhibits both salivary and pancreatic α-amylase in a noncompetitive manner with respect to the substrate. nih.govrsc.org The inhibitory concentration (IC50) for EGCG against human salivary α-amylase has been reported to be 0.076 mmol L⁻¹. rsc.org The galloyl moiety appears to be crucial for potent inhibition. tandfonline.com

Glutamate (B1630785) Dehydrogenase (GDH1/2): (-)-Epigallocatechin gallate (EGCG) is a known inhibitor of glutamate dehydrogenase (GDH), an enzyme that plays a role in glutamate and glutamine metabolism. researchgate.netnih.govnih.govmedchemexpress.com GDH is involved in insulin (B600854) secretion, and its inhibition by EGCG has been shown to reduce insulin secretion in pancreatic β-cells. nih.gov EGCG inhibits both wild-type and mutant forms of GDH associated with hyperinsulinemia/hyperammonemia syndrome. researchgate.net One proposed mechanism for this inhibition is that EGCG promotes the degradation of the GDH protein by making it more susceptible to hydrolysis by proteases like trypsin. nih.gov

Cytochrome P450 Enzymes: Epigallocatechin and its derivatives can interact with and modulate the activity of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs and xenobiotics. qdu.edu.cnnih.govnih.govoup.comaacrjournals.org In vitro studies using human liver microsomes have shown that EGCG can significantly inhibit the activity of CYP1A2 and CYP3A4. qdu.edu.cnnih.gov The inhibition of CYP1A2 by EGCG is competitive, while the inhibition of CYP3A4 is noncompetitive and can be time-dependent. qdu.edu.cnnih.gov The IC50 values for EGCG against CYP1A2 and CYP3A4 have been reported to be 8.69 µmol/L and 14.07 µmol/L, respectively. qdu.edu.cn Gallated catechins generally show stronger inhibitory effects on CYPs compared to non-gallated catechins. nih.gov

EnzymeInhibitorInhibition TypeIC50 / Ki ValueSource
α-Amylase (Human Salivary)EGCGNoncompetitiveIC50: 0.076 mmol L⁻¹ rsc.org
α-Amylase (Pancreatic)EGCGNoncompetitive34% inhibition at 20 μM nih.gov
Cytochrome P450 1A2EGCGCompetitiveIC50: 8.69 µmol/L; Ki: 14.3 µM qdu.edu.cnnih.gov
Cytochrome P450 3A4EGCGNoncompetitiveIC50: 14.07 µmol/L qdu.edu.cn
Cytochrome P450 2B6EGCGCompetitive- nih.gov
Cytochrome P450 2C8EGCGCompetitive- nih.gov
Cytochrome P450 2C9(-)-Catechin-3-O-gallate (CG)NoncompetitiveIC50: 7.60 µM; Ki: 9.76 µM nih.gov

Protein Binding Studies

(-)-Epigallocatechin and its derivatives can bind to a wide range of proteins, leading to the formation of polyphenol-protein complexes that can alter the structure and function of the protein. researchgate.netmdpi.comnih.govscispace.com These interactions are typically non-covalent, involving hydrophobic interactions and hydrogen bonds. researchgate.netnih.govscispace.com The galloyl moiety of EGCG often plays a significant role in these binding interactions. mdpi.com

Studies on the interaction between EGCG and digestive enzymes like pepsin and trypsin have shown that binding can inhibit their catalytic activity. researchgate.netnih.govscispace.com The binding of EGCG to pepsin has been shown to be a spontaneous process that alters the native conformation of the enzyme. researchgate.netscispace.com Similarly, EGCG can bind to trypsin, leading to changes in the enzyme's secondary structure and the formation of aggregates. nih.gov

Furthermore, EGCG has been found to interact with various other proteins, which may explain its diverse biological activities. mdpi.com For example, it has been shown to bind to the 67-kDa laminin (B1169045) receptor, which is implicated in its anti-cancer effects. mdpi.com EGCG can also interact with proteins involved in neurodegenerative diseases, such as amyloid beta-peptide and α-synuclein, potentially inhibiting their aggregation. nih.gov The use of (-)-Epigallocatechin-13C3 in protein binding studies, for instance in combination with mass spectrometry or NMR spectroscopy, would provide a powerful tool to identify the specific binding sites on the protein and to quantify the binding affinity with high accuracy. nih.gov

Preclinical Pharmacokinetic and Tissue Distribution Studies of Epigallocatechin Using Labeled Analogues

Absorption and Bioavailability in Animal Models (e.g., Rats)

Studies in rat models indicate that the oral bioavailability of (-)-epigallocatechin-3-gallate (EGCG) is generally low. nih.govmdpi.comresearchgate.net After oral administration, EGCG is detectable in rat plasma, with peak concentrations typically reached about an hour after dosing, followed by a rapid decline. nih.gov The absolute oral bioavailability in conscious and freely moving rats has been reported to be approximately 4.95%. nih.gov Research suggests that the low bioavailability is a significant characteristic of this compound. mdpi.comresearchgate.net

The following table summarizes pharmacokinetic parameters related to the absorption of EGCG in rats from a representative study.

ParameterValue
Oral Bioavailability~4.95%
Time to Peak Plasma Concentration (Tmax)~1 hour

Data is based on studies of the unlabeled compound (-)-epigallocatechin-3-gallate (EGCG).

Distribution Profile in Biological Tissues and Organs (e.g., Brain Regional Distribution)

Following administration in animal models, EGCG distributes to various tissues. nih.gov In goldfish, EGCG transcripts were detected in the liver, brain, and gonads, with lower levels in the intestine, heart, gill, and kidney. nih.gov Studies in rats have shown that after intravenous administration, EGCG is primarily distributed to the liver, lung, and small intestines. magtechjournal.com

Research into the brain distribution of EGCG in rats suggests that it has the potential to cross the blood-brain barrier, although at a low rate. nih.gov This indicates a limited but present distribution into the central nervous system. nih.gov

Elimination Pathways and Excretion Kinetics

The elimination of EGCG from the body occurs through both urinary and fecal routes. magtechjournal.com A significant portion of orally administered EGCG is not absorbed and is excreted through the feces. magtechjournal.com For the portion that is absorbed, it undergoes metabolism and is then eliminated. The elimination half-life of EGCG in rats has been reported to be approximately 62 minutes after intravenous administration and 48 minutes following oral administration. nih.gov

Compartmental Modeling and Pharmacokinetic Parameter Derivations

The pharmacokinetic profile of EGCG in rats has been effectively described using a two-compartmental model following intravenous administration. nih.govnih.gov This type of modeling allows for the derivation of key pharmacokinetic parameters that describe the distribution and elimination phases of the compound in the body. nih.gov Physiologically based pharmacokinetic (PBPK) models have also been developed for tea catechins, including EGCG, in rats. These models consist of multiple tissue compartments to simulate the absorption, distribution, metabolism, and excretion of the compound. nih.gov Such models are useful for predicting the pharmacokinetic behavior of EGCG and for translating findings from animal studies to humans. nih.gov

Influence of (-)-Epigallocatechin-13C3 on Co-administered Drug Pharmacokinetics in Animal Models

While there is no specific data on the influence of (-)-Epigallocatechin-13C3 on co-administered drugs, studies on the parent compound EGCG have shown that it can interact with other drugs and alter their pharmacokinetic properties. frontiersin.orgnih.govnih.gov

In rat models, co-administration of EGCG with the beta-blocker bisoprolol (B1195378) was found to reduce the maximum plasma concentration (Cmax) of bisoprolol and decrease its absolute bioavailability from 92.04% to 66.05%. frontiersin.org Another study in rats showed that oral EGCG increased the area under the curve (AUC) of the calcium channel blocker nicardipine, suggesting that EGCG can inhibit both the hepatic CYP3A subfamily of enzymes and the intestinal P-glycoprotein (P-gp) transporter. nih.gov These findings indicate that EGCG has the potential to cause clinically significant food-drug interactions by affecting drug metabolism and transport. frontiersin.orgnih.govnih.gov

Mechanistic Investigations of Epigallocatechin Actions in Cellular and Non Human Animal Models Facilitated by Labeled Compound Research

Cellular Uptake and Intracellular Transport Mechanisms

Understanding how (-)-epigallocatechin (B1671488) enters cells and is transported is crucial to comprehending its biological effects. Research facilitated by labeled compounds has shed light on these initial steps.

Role of Transporters and Efflux Pumps

The cellular accumulation of epigallocatechin is a regulated process involving both uptake and efflux mechanisms. Studies utilizing isotopically labeled EGCG, such as [3H]EGCG, have been instrumental in dissecting these transport dynamics. Research has shown that the uptake of EGCG is concentration-dependent, suggesting a passive diffusion process at higher concentrations. rsc.org However, the involvement of specific transporters cannot be entirely ruled out.

Significantly, multidrug resistance-associated proteins (MRPs), which function as efflux pumps, play a crucial role in limiting the intracellular concentration of EGCG and its metabolites. researchgate.net The use of MRP inhibitors has been shown to increase the accumulation of labeled EGCG metabolites within cells, confirming the role of these pumps in its efflux. researchgate.net This suggests that the net intracellular concentration of EGCG is a balance between its influx and its active removal by transporters like MRPs. dovepress.com

Enhanced Cellular Internalization through Nanoparticle Delivery Systems

To overcome challenges of poor bioavailability and cellular uptake, various nanoparticle delivery systems have been developed. frontiersin.orgmdpi.com These nanocarriers can enhance the solubility, stability, and cellular internalization of epigallocatechin. frontiersin.orgmdpi.comnih.gov Gold nanoparticles, liposomes, and polymeric nanoparticles have all been explored as delivery vehicles. frontiersin.orgnih.govmdpi.com

Encapsulating EGCG in nanoparticles can lead to a significant increase in its cellular uptake compared to the free form. dovepress.comrsc.org For instance, niosomal formulations of EGCG have demonstrated a more than two-fold increase in uptake by Caco-2 cells. dovepress.com This enhanced uptake is often energy-dependent and can occur through various endocytotic pathways. dovepress.comnih.gov The surface functionalization of these nanoparticles with targeting ligands can further improve their specificity and uptake by cancer cells. frontiersin.orgmdpi.com The ability to track labeled EGCG within these nanoparticle systems provides a powerful tool to visualize and quantify the efficiency of these delivery strategies. frontiersin.org

Modulatory Effects on Intracellular Signaling Pathways (e.g., EGFR signaling, Notch signaling, NF-κB, AMPK)

Labeled compound research facilitates the identification of direct molecular targets of epigallocatechin within complex signaling cascades.

(-)-Epigallocatechin gallate has been shown to modulate a variety of critical intracellular signaling pathways involved in cell proliferation, inflammation, and energy homeostasis.

EGFR Signaling: EGCG is reported to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often hyperactivated in cancer cells. medchemexpress.com By tracing the interaction of labeled EGCG, researchers can confirm its direct or indirect effects on the phosphorylation status of EGFR and its downstream effectors like ERK and Akt.

Notch Signaling: The Notch signaling pathway, crucial for cell fate decisions, is another target of EGCG. mdpi.comnih.gov Studies have demonstrated that EGCG can inhibit Notch-1 and Notch-2 expression in cancer cells. mdpi.comnih.govnih.gov It has been shown to suppress Notch signaling through a proteasome-dependent pathway. nih.gov The use of labeled EGCG would be invaluable in determining the precise binding sites and mechanisms of this inhibition.

NF-κB Signaling: EGCG can suppress the activation of the pro-inflammatory transcription factor NF-κB. frontiersin.org This is a key mechanism behind its anti-inflammatory effects.

AMPK Signaling: AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism. EGCG has been found to activate the AMPK pathway, which can contribute to its beneficial effects on metabolic health. nih.govmdpi.com Conversely, in some contexts, such as in mastitis-affected bovine mammary epithelial cells, EGCG has been shown to promote lipid synthesis by decreasing AMPK expression. nih.gov

Regulation of Metabolic Processes (e.g., Oxidative Phosphorylation, Lipid Metabolism)

By tracing the journey of molecules like (-)-Epigallocatechin-13C3, scientists can map their influence on metabolic factories within the cell.

Epigallocatechin has significant effects on cellular metabolism, including energy production and the synthesis of lipids.

Oxidative Phosphorylation: EGCG has been shown to induce oxidative phosphorylation by activating cytochrome c oxidase (complex IV of the electron transport chain) in neurons and astrocytes. medchemexpress.comnih.gov This leads to an increase in ATP production. nih.gov However, at high concentrations, EGCG can also have an uncoupling effect on oxidative phosphorylation. semanticscholar.org Labeled EGCG would help to clarify its precise location and interaction with mitochondrial components. In cells from individuals with Down's syndrome, EGCG has been found to rescue deficits in oxidative phosphorylation and promote mitochondrial biogenesis. nih.gov

Lipid Metabolism: EGCG can modulate lipid metabolism through various mechanisms. It has been shown to suppress de novo lipogenesis in colorectal cancer cells, which is associated with the induction of apoptosis. nih.gov This effect is linked to the downregulation of key enzymes in the fatty acid synthesis pathway. nih.gov In the context of mastitis in cows, EGCG has been observed to promote lipid synthesis by mediating AMPK. nih.gov

Modulation of Cellular Processes (e.g., Autophagy, Apoptosis, Ferroptosis)

Isotopically labeled epigallocatechin allows for the definitive tracking of its involvement in fundamental cellular processes like programmed cell death and recycling.

Epigallocatechin is a potent modulator of several key cellular processes that are critical for tissue homeostasis and are often dysregulated in disease.

Autophagy: EGCG has a complex, context-dependent role in regulating autophagy, the cellular process of degrading and recycling damaged components. In some cancer models, EGCG induces cytotoxic autophagy, often by inactivating the PI3K/Akt/mTOR pathway. mdpi.commdpi.com It can increase the formation of autophagosomes and the degradation of specific proteins. mdpi.com In other situations, EGCG has been shown to inhibit autophagy. frontiersin.org

Apoptosis: EGCG is a well-documented inducer of apoptosis, or programmed cell death, in cancer cells. nih.gov It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. nih.gov This involves the modulation of Bcl-2 family proteins and the activation of caspases. nih.gov

Ferroptosis: Ferroptosis is a form of iron-dependent cell death characterized by lipid peroxidation. EGCG has been shown to modulate ferroptosis. mdpi.comnih.govnih.govmdpi.combohrium.com It can inhibit ferroptosis by chelating iron and upregulating antioxidant defenses through the Nrf2-GPX4 pathway. mdpi.commdpi.com In the context of non-small cell lung cancer, EGCG has been found to promote ferroptosis by downregulating tsRNA-13502 and altering the expression of key ferroptosis regulators. nih.govnih.gov

In vivo Efficacy Studies in Non-Human Disease Models (e.g., Alzheimer's disease animal models)

The use of labeled compounds in animal models is essential for understanding the biodistribution, metabolism, and target engagement of a therapeutic agent in a whole-organism context.

In non-human animal models of disease, epigallocatechin has demonstrated significant therapeutic potential. A key area of investigation has been its effects in models of Alzheimer's disease.

Studies in rat and mouse models of Alzheimer's disease have shown that EGCG can reduce the pathology and improve cognitive deficits. nih.govresearchgate.netnih.gov Nanoparticle formulations of EGCG have been shown to have superior pharmacokinetic properties, improved blood-brain barrier permeability, and increased brain bioavailability compared to free EGCG. nih.govresearchgate.net In these models, EGCG has been found to diminish the hyperphosphorylation of the Tau protein and downregulate the expression of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) and Aβ1-42. scienceopen.com Furthermore, in a mouse model of familial amyloidotic polyneuropathy, another protein misfolding disease, EGCG was shown to inhibit the deposition of toxic transthyretin aggregates and even disaggregate existing amyloid deposits. plos.org The ability to trace labeled EGCG in these in vivo studies would provide invaluable information on its brain penetration and target engagement.

Interactive Data Table: Overview of Mechanistic Investigations of Epigallocatechin

Mechanism Category Specific Process/Pathway Observed Effect of Epigallocatechin Key Findings
Cellular Uptake & Transport Transporters and Efflux PumpsModulated by MRPsIntracellular concentration is regulated by efflux pumps.
Nanoparticle DeliveryEnhanced Cellular InternalizationNanocarriers increase uptake and bioavailability.
Intracellular Signaling EGFR SignalingInhibitionContributes to anticancer effects.
Notch SignalingInhibitionAffects cell fate and proliferation.
NF-κB SignalingSuppressionUnderlies anti-inflammatory properties.
AMPK SignalingActivation/ModulationRegulates cellular energy metabolism.
Metabolic Regulation Oxidative PhosphorylationActivation/UncouplingInfluences cellular energy production.
Lipid MetabolismSuppression/PromotionContext-dependent effects on fat synthesis.
Cellular Processes AutophagyInduction/InhibitionDual role in cellular degradation and recycling.
ApoptosisInductionPromotes programmed cell death in cancer cells.
FerroptosisModulationRegulates iron-dependent cell death.
In vivo Efficacy Alzheimer's Disease ModelsReduced Pathology, Improved CognitionDemonstrates neuroprotective potential.

Broader Research Applications and Future Directions

Utility of (-)-Epigallocatechin-13C3 in Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com The use of stable isotope tracers, such as ¹³C-labeled compounds, is central to this methodology. creative-proteomics.commdpi.com When introduced into a biological system, (-)-Epigallocatechin-13C3 is absorbed and processed by cells, and the ¹³C label is incorporated into downstream metabolites. youtube.com By tracking the distribution of these ¹³C labels in various metabolic products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can map the metabolic fate of the compound. creative-proteomics.com

This approach allows for a detailed and quantitative understanding of how (-)-Epigallocatechin (B1671488) influences cellular metabolism. For instance, studies using ¹³C-labeled glucose and glutamine have been instrumental in mapping the central carbon metabolism in various cell types, including cancer cells. nih.govnih.gov Similarly, using (-)-Epigallocatechin-13C3 as a tracer enables scientists to precisely determine which metabolic pathways are affected by this catechin (B1668976), providing a dynamic view of its biochemical interactions and impact on cellular functions like energy metabolism and biosynthetic pathways. mdpi.comfrontiersin.orgnih.gov This is a significant advantage over traditional MFA, as the isotope labeling provides numerous constraints that enhance the accuracy of flux estimations. creative-proteomics.com

Advancements in Systems Biology and Metabolomics Research through Isotopic Tracing

Systems biology aims to understand the complex interactions within a biological system as a whole. Metabolomics, a key component of systems biology, involves the comprehensive study of small molecules (metabolites) within a cell, tissue, or organism. acs.orgresearchgate.net A major challenge in metabolomics is the accurate identification and quantification of thousands of metabolites in highly complex biological samples. frontiersin.org

Isotopic tracing with compounds like (-)-Epigallocatechin-13C3 offers solutions to these challenges. kuleuven.be The use of ¹³C labeling helps to distinguish biological signals from background noise in mass spectrometry data and allows for the precise determination of the number of carbon atoms in a molecule, which greatly aids in its identification. researchgate.netfrontiersin.org Furthermore, stable isotope labeling dramatically improves the ability to identify metabolites present at low concentrations. nih.gov By tracing the journey of the ¹³C atoms from (-)-Epigallocatechin-13C3 through various metabolic pathways, researchers can build more accurate and comprehensive models of cellular metabolism. kuleuven.befrontiersin.org This helps to elucidate the intricate mechanisms of action of bioactive compounds and their effects on the entire metabolic network, contributing valuable data for systems biology studies. nih.govresearchgate.net

Development of Novel Analytical Standards for Epigallocatechin Metabolites

Accurate quantification of metabolites is crucial in many research areas, but it is often hampered by matrix effects and variations in sample preparation and instrument response. researchgate.net Stable isotope-labeled internal standards are considered the gold standard for quantitative analysis using mass spectrometry because they address these issues effectively. isolife.nlhilarispublisher.com

(-)-Epigallocatechin-13C3 serves as an ideal internal standard for the quantification of (-)-Epigallocatechin and its metabolites. biomol.com Being chemically identical to the natural compound, it behaves the same way during sample extraction, derivatization, and chromatographic separation. isolife.nl However, its increased mass due to the ¹³C atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer. youtube.com By adding a known amount of (-)-Epigallocatechin-13C3 to a sample, any loss or variation during the analytical process will affect both the labeled standard and the unlabeled target compound equally. researchgate.netisolife.nl This allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant. nih.gov This approach significantly improves the reliability of measuring epigallocatechin metabolites in complex biological matrices like plasma or tissue extracts. researchgate.net

Application AreaUtility of (-)-Epigallocatechin-13C3Key BenefitRelevant Field
Metabolic Pathway AnalysisTracer to follow metabolic fateEnables precise quantification of reaction rates (fluxes) and pathway engagement. creative-proteomics.comMetabolic Flux Analysis
Compound QuantificationInternal standard for mass spectrometryCorrects for analytical variability and matrix effects, ensuring accurate measurement. researchgate.netisolife.nlAnalytical Chemistry
Metabolite IdentificationAids in distinguishing biological signals from noiseImproves confidence in compound annotation in complex biological samples. frontiersin.orgMetabolomics
Mechanism of Action StudiesTracks interactions with cellular networksProvides mechanistic insights for designing new therapeutic agents. frontiersin.orgresearchgate.netDrug Discovery
Food Composition AnalysisStandard for quantifying natural EGCG contentEnsures quality control, authenticity, and accurate nutritional information for food products. eurisotop.comFoodomics

Potential for Rational Drug Design and Optimization Based on Mechanistic Insights

(-)-Epigallocatechin gallate (EGCG), a related and more abundant catechin, is known for its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. researchgate.netmedchemexpress.com It has been shown to modulate multiple critical cellular signaling pathways. nih.govnih.gov However, a detailed understanding of its metabolic fate and the specific mechanisms that underpin its therapeutic effects is essential for developing it into a drug.

By using (-)-Epigallocatechin-13C3 and other labeled catechins in tracer studies, researchers can gain profound mechanistic insights. frontiersin.org They can identify the specific metabolic products of epigallocatechin, determine their stability, and pinpoint which downstream pathways are most significantly affected. frontiersin.org This detailed metabolic and mechanistic information is invaluable for rational drug design. researchgate.net For example, if a specific metabolite of epigallocatechin is found to be more potent or stable than the parent compound, medicinal chemists can design new drugs that mimic that metabolite. medchemexpress.com Understanding how the compound interacts with metabolic enzymes and signaling proteins allows for the optimization of its structure to enhance efficacy, improve bioavailability, and reduce potential off-target effects. nih.gov

Application in Foodomics for Identification and Quantification

Foodomics is an emerging discipline that integrates advanced -omics technologies to study food in relation to nutrition and health. eurisotop.com It encompasses the analysis of food composition, quality, safety, and authenticity. nih.govnih.gov Natural compounds like catechins are key components of foods such as green tea, and their concentration can vary significantly depending on the product and processing methods.

In this context, (-)-Epigallocatechin-13C3 serves as a crucial analytical tool. eurisotop.com It is used as an internal standard for the accurate and reliable quantification of native (-)-Epigallocatechin in various food and beverage samples. nih.gov This is essential for:

Quality Control: Ensuring that products meet specific standards for catechin content.

Authenticity and Adulteration: Verifying that a product is genuine and has not been diluted or altered. nih.gov

Nutritional Labeling: Providing accurate data on the content of bioactive compounds.

Bioavailability Studies: Investigating how much of the catechin is absorbed by the body from different food matrices.

The use of stable isotope-labeled standards like (-)-Epigallocatechin-13C3 in foodomics provides the high level of precision needed to support health claims and ensure consumer confidence in food products. eurisotop.comnih.gov

Q & A

Basic: What experimental protocols are recommended for synthesizing (-)-Epigallocatechin-13C3 with high isotopic purity?

Methodological Answer:
Synthesis of (-)-Epigallocatechin-13C3 requires precise control over isotopic labeling. Key steps include:

  • Precursor selection : Use ¹³C-enriched starting materials (e.g., ¹³C-labeled gallic acid) to ensure isotopic incorporation at specific positions.
  • Reaction optimization : Adjust pH, temperature, and catalyst ratios to maximize yield while minimizing unlabeled byproducts.
  • Analytical validation : Confirm isotopic purity via LC-MS (liquid chromatography-mass spectrometry) and NMR (nuclear magnetic resonance) with isotopic peak analysis .
  • Documentation : Follow standardized reporting guidelines (e.g., Beilstein Journal protocols) to detail synthesis steps, including deviations and purity thresholds .

Basic: How can researchers validate the stability of (-)-Epigallocatechin-13C3 under varying storage conditions?

Methodological Answer:
Stability studies should include:

  • Controlled degradation assays : Expose the compound to light, humidity, and temperature extremes (e.g., 4°C vs. 25°C) over defined timeframes.
  • Analytical monitoring : Use HPLC to track degradation products and quantify remaining intact compound.
  • Data interpretation : Compare degradation kinetics against non-labeled (-)-Epigallocatechin to assess isotopic effects on stability .

Basic: What spectroscopic techniques are most effective for distinguishing (-)-Epigallocatechin-13C3 from its non-labeled counterpart?

Methodological Answer:

  • ¹³C NMR : Directly identify ¹³C incorporation at positions 2, 3, and 4 via distinct isotopic shifts.
  • High-resolution MS : Detect mass differences (e.g., +3 Da) and isotopic distribution patterns.
  • Isotope ratio MS (IRMS) : Quantify ¹³C abundance with <0.1% error margins .

Advanced: How should researchers design experiments to resolve contradictions in reported bioactivity data for (-)-Epigallocatechin-13C3?

Methodological Answer:

  • Systematic review : Compile existing data into a meta-analysis table, highlighting variables like dose ranges, cell lines, and assay types.
  • Controlled replication : Repeat conflicting studies under identical conditions, ensuring proper controls (e.g., solvent-only and non-labeled compound controls).
  • Bias mitigation : Use blinded data analysis and pre-registered protocols to reduce confirmation bias .

Advanced: What strategies optimize the use of (-)-Epigallocatechin-13C3 in isotopic tracing studies of metabolic pathways?

Methodological Answer:

  • Tracer dose calibration : Determine minimal effective ¹³C enrichment for detectable signal-to-noise ratios in target tissues.
  • Time-course sampling : Collect samples at multiple intervals to track isotopic incorporation dynamics.
  • Data integration : Combine LC-MS/MS data with metabolic flux analysis software (e.g., INCA) to model pathway activity .

Advanced: How can researchers address challenges in quantifying (-)-Epigallocatechin-13C3 in complex biological matrices?

Methodological Answer:

  • Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from interferents.
  • Internal standardization : Employ a deuterated analog (e.g., (-)-Epigallocatechin-d4) to correct for matrix effects in LC-MS/MS.
  • Validation criteria : Adhere to FDA bioanalytical guidelines for accuracy (±15%), precision (CV <20%), and recovery (>80%) .

Basic: What literature review strategies ensure comprehensive coverage of (-)-Epigallocatechin-13C3 research?

Methodological Answer:

  • Database selection : Search PubMed, SciFinder, and Web of Science using Boolean terms (e.g., "¹³C labeling" AND "epigallocatechin kinetics").
  • Citation chaining : Track references from seminal papers and review articles.
  • Gap identification : Use tools like VOSviewer to map research trends and understudied areas (e.g., pharmacokinetics in non-human primates) .

Advanced: How to design a robust experimental framework for assessing (-)-Epigallocatechin-13C3’s antioxidant mechanisms in vivo?

Methodological Answer:

  • Model selection : Use transgenic rodents (e.g., Nrf2-knockout mice) to isolate specific antioxidant pathways.
  • Dose-response studies : Test multiple concentrations to establish EC50 values and therapeutic windows.
  • Endpoint validation : Measure biomarkers like glutathione levels and ROS (reactive oxygen species) via fluorescence probes, corroborated by isotopic tracing of ¹³C-labeled metabolites .

Basic: What are the best practices for documenting (-)-Epigallocatechin-13C3 characterization data in publications?

Methodological Answer:

  • Data inclusion : Provide NMR spectra (¹H, ¹³C), HR-MS chromatograms, and isotopic purity certificates in supplementary materials.
  • Reproducibility : Detail instrument settings (e.g., NMR coil type, MS ionization voltage) and software versions.
  • Ethical compliance : Cite safety protocols (e.g., MedChemExpress guidelines) for handling isotopic compounds .

Advanced: How to critically evaluate methodological limitations in existing studies on (-)-Epigallocatechin-13C3’s bioavailability?

Methodological Answer:

  • Bias assessment : Scrutinize sample sizes, blinding methods, and conflict-of-interest disclosures.
  • Pharmacokinetic modeling : Use compartmental analysis to identify oversimplifications (e.g., ignoring enterohepatic recirculation).
  • Comparative analysis : Contrast results across species (e.g., rodents vs. humans) to assess translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.